Ethyl formylcarbamate
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Overview
Description
Ethyl formylcarbamate is a compound that has gained significant attention in the scientific community due to its potential use in various applications. It is a carbamate derivative that is synthesized through a simple and efficient method.
Mechanism Of Action
The mechanism of action of ethyl formylcarbamate is not fully understood. However, it is believed to act as a carbamate inhibitor, which inhibits the activity of enzymes that are involved in various biological processes. This inhibition can lead to several biochemical and physiological effects.
Biochemical And Physiological Effects
Ethyl formylcarbamate has several biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can result in various physiological effects such as increased heart rate, muscle contractions, and respiratory distress.
Advantages And Limitations For Lab Experiments
Ethyl formylcarbamate has several advantages and limitations for lab experiments. One of the advantages is its cost-effectiveness and ease of synthesis. It is also stable under normal laboratory conditions and can be stored for long periods. However, ethyl formylcarbamate is toxic and requires proper handling and disposal. It is also highly reactive and can react with other compounds in the lab, leading to unwanted by-products.
Future Directions
There are several future directions for the use of ethyl formylcarbamate. One direction is the synthesis of new compounds using ethyl formylcarbamate as a starting material. Another direction is the development of new pharmaceuticals and agrochemicals using ethyl formylcarbamate as a key intermediate. Additionally, there is potential for the use of ethyl formylcarbamate in the production of new polymers, resins, and coatings.
Conclusion
Ethyl formylcarbamate is a carbamate derivative that has several scientific research applications. It is synthesized through a simple and efficient method and has several advantages and limitations for lab experiments. Its mechanism of action is not fully understood, but it has several biochemical and physiological effects. There are several future directions for the use of ethyl formylcarbamate, including the synthesis of new compounds, the development of new pharmaceuticals and agrochemicals, and the production of new polymers, resins, and coatings.
Synthesis Methods
Ethyl formylcarbamate can be synthesized through a simple and efficient method. The synthesis involves the reaction of ethyl carbamate with formic acid in the presence of a catalyst such as sulfuric acid. The reaction produces ethyl formylcarbamate and water as by-products. The synthesis method is cost-effective and can be easily scaled up for large-scale production.
Scientific Research Applications
Ethyl formylcarbamate has several scientific research applications. It is used as a reagent in the synthesis of various compounds such as carbamates, ureas, and amides. It is also used as a starting material for the synthesis of pharmaceuticals and agrochemicals. Additionally, ethyl formylcarbamate is used in the production of polymers, resins, and coatings.
properties
CAS RN |
18804-91-6 |
---|---|
Product Name |
Ethyl formylcarbamate |
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
ethyl N-formylcarbamate |
InChI |
InChI=1S/C4H7NO3/c1-2-8-4(7)5-3-6/h3H,2H2,1H3,(H,5,6,7) |
InChI Key |
FOIOWCBPOAJVPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC=O |
Canonical SMILES |
CCOC(=O)NC=O |
synonyms |
ethyl N-formylcarbamate |
Origin of Product |
United States |
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